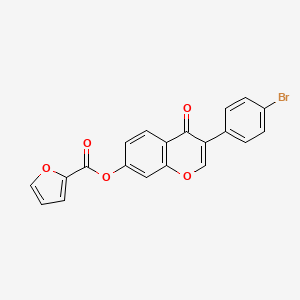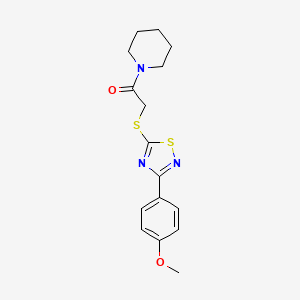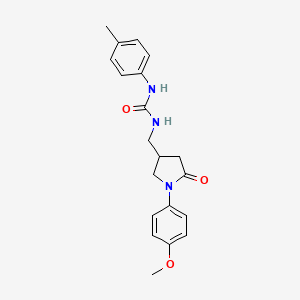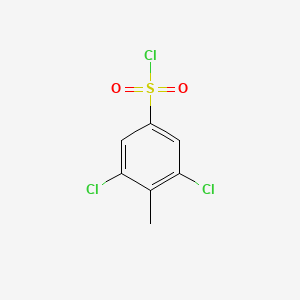
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a methyl group at the 4-position, a morpholine ring, and a pyrimidine ring with a carboxamide group at the 4-position.
Analyse Biochimique
Biochemical Properties
It is known to interact with various enzymes and proteins . The nature of these interactions is complex and may involve hydrogen bonding and other non-covalent interactions .
Cellular Effects
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has been shown to have effects on various types of cells. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound may be involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-methyl-2-aminopyridine.
Pyrimidine Ring Construction: The pyridine intermediate is then reacted with appropriate reagents to form the pyrimidine ring. This step often involves cyclization reactions.
Morpholine Substitution: The morpholine ring is introduced through nucleophilic substitution reactions.
Carboxamide Formation: Finally, the carboxamide group is introduced using amide coupling reactions, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituents, but common reagents include halides and bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound shares a similar pyridine structure but has a thiophene ring instead of a morpholine ring.
N-(pyridin-2-yl)amides: These compounds have a pyridine ring with various substituents and amide groups, showing diverse biological activities.
Uniqueness
N-(4-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and pyrimidine carboxamide structure differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-2-3-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-4-6-22-7-5-20/h2-3,8-10H,4-7H2,1H3,(H,16,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRRPDFAPVGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2746013.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2746017.png)
![(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2746019.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2746022.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2746024.png)
![1-[(3,4-Difluorophenyl)methyl]-3-methylurea](/img/structure/B2746027.png)
![1-(2-ETHOXYBENZENESULFONYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE](/img/structure/B2746030.png)



